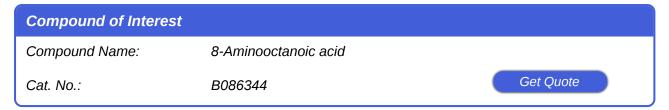


8-Aminooctanoic Acid: A Technical Guide for Researchers

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of **8-aminooctanoic acid**'s role as a human metabolite. It addresses its chemical properties, metabolic origins, and the methodologies available for its study, while also highlighting existing knowledge gaps.

Introduction

8-Aminooctanoic acid, also known as 8-aminocaprylic acid, is an omega-amino fatty acid.[1] [2][3] Structurally, it is an eight-carbon fatty acid with an amino group at the terminal position.[1] [2][3][4] While it is recognized as a human metabolite, there is conflicting information regarding its origin. Some sources categorize it broadly as a human metabolite, while the Human Metabolome Database (HMDB) classifies it as an exogenous compound, meaning it is introduced from external sources and is considered part of the human exposome.[5] This guide will delve into the available data to clarify its metabolic significance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **8-aminooctanoic acid** is presented in Table 1. This information is essential for its detection, quantification, and for understanding its behavior in biological systems.



Property	Value	Source
Molecular Formula	C8H17NO2	[1]
Molecular Weight	159.23 g/mol	[1]
IUPAC Name	8-aminooctanoic acid	[1]
Synonyms	8-Aminocaprylic acid, ω- Aminocaprylic acid, ω-AC	[1]
CAS Number	1002-57-9	[3]
Chemical Class	Medium-chain fatty acid, Amino fatty acid	[5]

Metabolic Profile

Origin: Endogenous vs. Exogenous

The origin of **8-aminooctanoic acid** in the human body is a subject of ongoing clarification. While it has been detected in human blood, the HMDB suggests it is not naturally produced by the human body and is only present in individuals exposed to it.[5] The publication referenced for its detection in blood (PMID: 31557052) is a large-scale study on the "Blood Exposome Database," which catalogues chemicals found in blood from various sources, including environmental and dietary.[4] This supports the hypothesis of an exogenous origin.

However, the possibility of endogenous production, either through undiscovered metabolic pathways or by the gut microbiome, cannot be entirely ruled out. The gut microbiota is known to produce a vast array of metabolites, including various amino acid derivatives.[6][7] While there is no direct evidence of microbial production of **8-aminooctanoic acid** from lysine or other precursors, the metabolic capabilities of the gut microbiome are extensive and still under investigation.



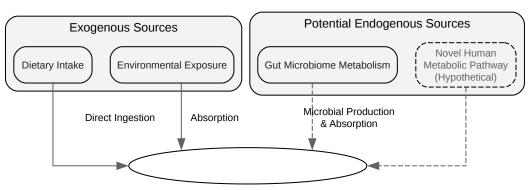


Figure 1: Hypothesized Origins of 8-Aminooctanoic Acid in Humans

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Figure 1: Hypothesized origins of **8-aminooctanoic acid** in humans.

Relationship to Lysine Degradation

Lysine, an essential amino acid, is primarily degraded in humans via two main pathways: the saccharopine pathway and the pipecolic acid pathway.[8][9] Extensive reviews and pathway diagrams of lysine metabolism do not include **8-aminooctanoic acid** as an intermediate. This suggests that if it is produced endogenously, it is likely not through the canonical lysine degradation pathways.



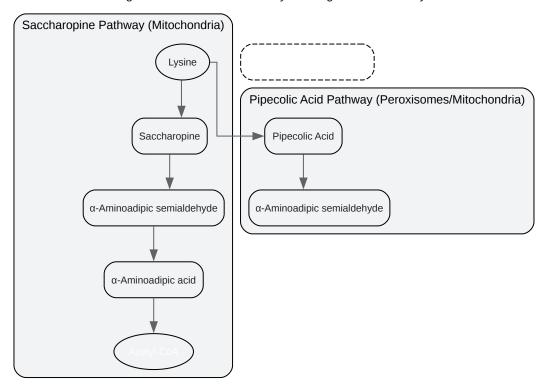


Figure 2: Established Human Lysine Degradation Pathways

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Figure 2: Established human lysine degradation pathways.

Quantitative Data

Currently, there is a significant lack of quantitative data on the concentrations of **8-aminooctanoic acid** in human tissues and fluids. The study referenced by the HMDB detected its presence in human blood but did not provide concentration levels.[4][5] Further research is required to establish reference ranges in healthy and diseased populations.



Experimental Protocols

Detailed, validated experimental protocols for the specific quantification of **8-aminooctanoic acid** in human biological matrices are not readily available in the scientific literature. However, based on its chemical structure, established methods for the analysis of similar compounds, such as other amino acids and fatty acids, can be adapted.

General Workflow for LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique suitable for the quantification of low-abundance metabolites like **8-aminooctanoic acid** in complex biological samples such as plasma and urine. A general workflow would involve:

- Sample Preparation:
 - Protein Precipitation: For plasma or serum samples, proteins must be removed, typically by adding a cold organic solvent like acetonitrile or methanol.
 - Derivatization (Optional): To improve chromatographic retention and ionization efficiency, derivatization of the amino group can be performed. However, direct analysis is also possible.
 - Solid-Phase Extraction (SPE): To remove interfering substances and concentrate the analyte.
- Chromatographic Separation:
 - Reversed-Phase (RP) Chromatography: If derivatized, a C18 column can be used.
 - Hydrophilic Interaction Liquid Chromatography (HILIC): For the separation of polar compounds like underivatized amino acids.
- Mass Spectrometric Detection:
 - Electrospray Ionization (ESI): Typically in positive ion mode to protonate the amino group.



 Multiple Reaction Monitoring (MRM): For high selectivity and sensitivity, specific precursorto-product ion transitions for 8-aminooctanoic acid and a stable isotope-labeled internal standard would be monitored.

Biological Sample (Plasma/Urine)

Protein Precipitation

Derivatization (Optional)

Solid-Phase Extraction

LC Separation (HILIC or RP)

MS/MS Detection (ESI+, MRM)

Figure 3: Generalized Workflow for 8-Aminooctanoic Acid Analysis by LC-MS/MS

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Figure 3: Generalized workflow for 8-aminooctanoic acid analysis by LC-MS/MS.

Signaling Pathways

To date, there is no scientific literature describing specific signaling pathways in which **8-aminooctanoic acid** acts as a signaling molecule. While amino acids, in general, are known to be involved in various signaling cascades, such as the mTOR pathway, the role of **8-aminooctanoic acid** in these processes has not been investigated.[10][11][12][13]

Conclusion and Future Directions

8-Aminooctanoic acid is a recognized human metabolite, though its primary origin appears to be exogenous. Key areas for future research include:

- Clarifying its Origin: Investigating potential endogenous production by the gut microbiome through metagenomic and metabolomic studies.
- Quantitative Analysis: Developing and validating sensitive analytical methods to determine
 its concentration in various human tissues and fluids in both healthy and diseased states.
- Metabolic Fate: Conducting tracer studies to elucidate its metabolic fate and potential downstream metabolites in mammals.
- Biological Function: Exploring its potential biological activities, including any role in cellular signaling or as a biomarker for exposure or disease.

This technical guide summarizes the current, albeit limited, knowledge on **8-aminooctanoic acid** as a human metabolite. It is evident that this compound is an understudied component of the human metabolome, and further research is warranted to fully understand its physiological and pathological significance.

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Foundational & Exploratory





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